N-(2H-1,3-benzodioxol-5-ylmethyl)-4-methylcyclohexan-1-amine
Description
Chemical Identity and Classification
N-(2H-1,3-Benzodioxol-5-ylmethyl)-4-methylcyclohexan-1-amine (CAS: 1038286-10-0) is a bicyclic organic compound featuring a benzodioxole moiety fused to a 4-methylcyclohexanamine backbone. Its molecular formula is C₁₅H₂₁NO₂ , with a molecular weight of 247.33 g/mol . The compound’s structure includes a methylcyclohexane ring linked via an amine group to a benzodioxole-methyl group, as depicted in its canonical SMILES: CC1CCC(CC1)NCC2=CC3=C(C=C2)OCO3 .
Key Chemical Properties:
The benzodioxole group confers aromaticity and electron-rich characteristics, while the methylcyclohexane contributes stereochemical complexity.
Historical Context and Discovery
The compound’s synthesis and characterization emerged in the early 21st century alongside advancements in heterocyclic chemistry. Its design draws inspiration from natural benzodioxole-containing compounds like safrole (a precursor to piperonal) and synthetic analogues targeting enzyme modulation. Early patents, such as WO2015141616A1 (2015), highlight benzodioxole derivatives as inhibitors of histone methyltransferases EZH1/EZH2, though this specific compound was first cataloged in PubChem around 2010.
Synthetic routes often involve:
Significance in Organic Chemistry Research
This compound is pivotal in studying:
- Enzyme interactions : It inhibits inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) , impacting prostaglandin and nitric oxide pathways.
- Structural modulation : The methylcyclohexane group allows exploration of steric effects on target binding, while the benzodioxole moiety enhances aromatic stacking.
- Synthetic intermediates : It serves as a precursor for bioactive molecules, including potential anticancer and anti-inflammatory agents.
Recent studies emphasize its role in asymmetric catalysis, particularly in enantioselective amine synthesis , where its rigid structure aids chiral induction.
Research Objectives and Scope
Current research focuses on:
- Mechanistic studies : Elucidating its binding kinetics with iNOS and COX using X-ray crystallography.
- Synthetic optimization : Developing greener synthesis routes (e.g., microwave-assisted reactions) to improve yield.
- Structure-activity relationships (SAR) : Modifying the methylcyclohexane or benzodioxole groups to enhance selectivity.
- Therapeutic potential : Evaluating derivatives for neurodegenerative and inflammatory diseases.
Table 2: Recent Applications in Research
This compound’s versatility ensures its continued relevance in medicinal and synthetic organic chemistry. Future work may expand its utility in drug discovery and materials science.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-methylcyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-11-2-5-13(6-3-11)16-9-12-4-7-14-15(8-12)18-10-17-14/h4,7-8,11,13,16H,2-3,5-6,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYVYJHJSHURLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NCC2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Nucleophilic Substitution
Step 1: Synthesis of 5-(Bromomethyl)-2H-1,3-benzodioxole
The benzodioxole moiety is functionalized via bromination. For example:
- Reagents : N-Bromosuccinimide (NBS), benzoyl peroxide (initiator) in CCl₄.
- Conditions : Reflux at 80°C for 12 h under inert atmosphere.
- Yield : ~70–85% (analogous to bromination of similar aromatic systems).
Step 2: Alkylation of 4-Methylcyclohexanamine
The brominated intermediate reacts with 4-methylcyclohexanamine:
Route 2: Reductive Amination
Step 1: Synthesis of 2H-1,3-Benzodioxole-5-carbaldehyde
Oxidation of 5-methylbenzodioxole:
Step 2: Condensation with 4-Methylcyclohexanamine
- Reagents : Sodium triacetoxyborohydride (NaBH(OAc)₃) in CH₂Cl₂.
- Conditions : Stirred at 25°C for 24 h.
- Yield : ~50–65% (similar to reductive aminations in API synthesis).
Industrial-Scale Optimization
For large-scale production, continuous flow reactors and immobilized catalysts enhance efficiency:
- Catalyst : Pd/C for hydrogenation steps (pressure: 50 bar, 100°C).
- Purification : Simulated moving bed (SMB) chromatography for high-purity isolation.
Comparative Analysis of Methods
| Parameter | Nucleophilic Substitution | Reductive Amination |
|---|---|---|
| Reaction Time | 1–2 h | 24–48 h |
| Yield | 16–18% | 50–65% |
| Purity | >95% (chromatography) | >98% (direct isolation) |
| Scalability | Moderate | High |
Critical Challenges
- Low Yields in Alkylation : Steric hindrance from the cyclohexane ring reduces nucleophilic substitution efficiency.
- Oxidation Side Reactions : Over-oxidation of the benzodioxole aldehyde intermediate necessitates careful stoichiometric control.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides.
Reduction: Reduction reactions can be performed on the benzodioxole ring to open the dioxole structure.
Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products:
Oxidation: Formation of N-oxide derivatives.
Reduction: Opening of the dioxole ring to form dihydroxy derivatives.
Substitution: Introduction of various functional groups onto the benzodioxole ring.
Scientific Research Applications
Mechanism of Action
The compound primarily targets inducible nitric oxide synthase (iNOS) , which plays a crucial role in the production of nitric oxide (NO). This interaction can influence various physiological processes such as vasodilation, immune response modulation, and neurotransmission. Alterations in NO production can have downstream effects on several biochemical pathways, making this compound valuable for research into cardiovascular and neurodegenerative diseases.
Cellular Effects
Research indicates that N-(2H-1,3-benzodioxol-5-ylmethyl)-4-methylcyclohexan-1-amine can induce apoptosis in cancer cell lines by causing cell cycle arrest at the S phase. This property positions it as a potential candidate for cancer therapeutics aimed at selectively targeting malignant cells while sparing normal tissues.
Pharmacological Potential
Anti-inflammatory Properties
The compound has shown promise in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins involved in inflammation. By modulating COX activity, this compound may serve as a lead for developing new anti-inflammatory drugs.
Neuroprotective Effects
Due to its interaction with nitric oxide pathways, this compound may exhibit neuroprotective effects. Studies are ongoing to explore its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by mitigating oxidative stress and inflammation within neural tissues .
Materials Science
Ligand in Catalytic Reactions
The unique structure of this compound allows it to function as a ligand in various catalytic reactions. Its ability to stabilize metal complexes can enhance reaction rates and selectivity in organic synthesis.
Case Study 1: Anti-Cancer Activity
A study conducted on various cancer cell lines demonstrated that this compound induced apoptosis through the modulation of nitric oxide levels and COX inhibition. The findings suggest that this compound could be further developed into an effective anti-cancer agent.
Case Study 2: Inflammation Reduction
In vivo experiments showed that the compound significantly reduced inflammation markers in animal models of arthritis. The results indicate its potential as a therapeutic agent for inflammatory diseases due to its ability to inhibit COX enzymes effectively .
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-ylmethyl)-4-methylcyclohexan-1-amine involves its interaction with specific molecular targets. The benzodioxole moiety can interact with aromatic residues in proteins, while the amine group can form hydrogen bonds with various biological molecules. This dual interaction capability makes it effective in modulating biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Functional Groups
| Compound ID | Core Structure | Key Substituents/Modifications |
|---|---|---|
| Target Compound | Benzodioxole + cyclohexylamine | - 1,3-Benzodioxole group - 4-Methylcyclohexylamine |
| 815650-98-7 | Diazepane + methoxyphenyl | - 1,4-Diazepane (7-membered ring) - 4-Methoxyphenylacetyl |
| 1019114-96-5 | Fluorophenyl + butylcyclohexanecarboxamide | - 2-Fluoroaniline - 4-Butylcyclohexanecarboxamide |
| 1016508-63-6 | Methoxybenzenesulfonyl chloride | - Methoxy group at C4 - Methylsulfonamide at C3 |
| 1016526-91-2 | Aminophenyl + branched ether chain | - 4-Amino-2-methylphenyl - 4-[2-(Isopropoxy)ethoxy]butanamide |
| 1016509-11-7 | Methylphenylbenzamide | - 3-Amino-2-methylphenyl - 3,4-Dimethylbenzamide |
Physicochemical and Functional Implications
Aromatic vs. However, the methylcyclohexane ring may reduce solubility relative to smaller heterocycles like oxadiazoles (e.g., 1016764-70-7) .
Hydrogen-Bonding Capacity: The secondary amine in the target compound can act as a hydrogen-bond donor, similar to the amide group in 1019114-96-5. However, sulfonamide derivatives (e.g., 1016508-63-6) exhibit stronger hydrogen-bond acceptor capacity due to the electronegative sulfonyl group .
Puckering in the cyclohexane ring (Cremer-Pople parameters) may further modulate conformational stability .
Electron-Withdrawing/Donating Substituents :
- The benzodioxole’s methylenedioxy group is electron-rich, contrasting with electron-withdrawing groups like fluorine (1019114-96-5) or sulfonyl (1016508-63-6). These differences impact dipole moments and reactivity in electrophilic substitution or receptor binding .
Biological Activity
N-(2H-1,3-benzodioxol-5-ylmethyl)-4-methylcyclohexan-1-amine is a compound with significant biological activity, particularly in the modulation of nitric oxide synthase and cyclooxygenase enzymes. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
IUPAC Name: this compound
Molecular Formula: C15H21NO2
CAS Number: 1038286-10-0
The compound features a unique benzodioxole moiety attached to a cyclohexanamine structure, contributing to its distinct reactivity and biological properties.
Target of Action
The primary target for this compound is inducible nitric oxide synthase (iNOS) . This interaction can lead to alterations in nitric oxide production, affecting various physiological processes including:
- Vasodilation
- Immune response modulation
- Neurotransmission
Biochemical Pathways
The compound's modulation of nitric oxide levels can influence several biochemical pathways. Nitric oxide is critical for:
- Regulation of blood flow
- Immune system signaling
- Neurotransmitter release
Cellular Effects
This compound has shown profound effects on cellular processes:
- Apoptosis Induction : It induces apoptosis in cancer cell lines by causing cell cycle arrest at the S phase.
- COX Inhibition : The compound inhibits cyclooxygenase (COX) enzymes, which are essential for the biosynthesis of prostaglandins, leading to anti-inflammatory effects.
In Vitro Studies
Recent studies have demonstrated the compound's effectiveness in inhibiting COX enzymes in various cell lines. For instance, it has been noted that:
- The compound significantly reduces prostaglandin E2 levels in inflammatory models.
Comparative Analysis with Similar Compounds
A comparison with other benzodioxole derivatives highlights its unique structure and reactivity profile:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2H-1,3-benzodioxol-5-ylmethyl)-3-(2-methylpropanamido)benzamide | Similar benzodioxole moiety | Moderate COX inhibition |
| N-(2H-1,3-benzodioxol-5-ylmethyl)-2-(3-cyano...)acetamide | Different substituents | Lower anti-inflammatory activity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2H-1,3-benzodioxol-5-ylmethyl)-4-methylcyclohexan-1-amine, and how can reaction conditions be optimized?
- Methodology : A two-step approach is commonly employed:
Formation of the benzodioxolylmethylamine intermediate : React 1,3-benzodioxole-5-carboxaldehyde with 4-methylcyclohexanamine via reductive amination using sodium cyanoborohydride (NaBH3CN) in methanol under inert atmosphere .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol.
- Optimization : Adjust stoichiometry (1:1.2 aldehyde:amine) and monitor pH (6-7) during reduction. Use TLC to track intermediates.
- Key Data :
| Step | Reagent/Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | NaBH3CN, MeOH, RT | 65-70 | 90-95 |
| 2 | Column chromatography | 85 | >99 |
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- 1H NMR Analysis :
- Benzodioxole protons : Doublets at δ 6.75–6.85 ppm (aromatic H) and a singlet for the methylenedioxy group at δ 5.95 ppm.
- Cyclohexyl protons : Multiplet for axial/equatorial H (δ 1.2–2.1 ppm) and a triplet for the N-CH2 group (δ 2.8–3.1 ppm) .
- IR Spectroscopy : Stretching vibrations at ~1240 cm⁻¹ (C-O-C in benzodioxole) and ~3300 cm⁻¹ (N-H stretch).
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- In vitro screens :
- Antimicrobial : Broth microdilution assay (MIC against S. aureus, E. coli) with 24–48 hr incubation .
- Cytotoxicity : MTT assay on HEK-293 cells (IC50 determination).
- Controls : Include positive controls (e.g., ciprofloxacin for antimicrobials) and vehicle-only blanks.
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in proposed stereochemistry or conformation?
- Structure Refinement : Use SHELXL for high-resolution X-ray data. Key parameters:
- Displacement parameters : Anisotropic refinement for non-H atoms.
- Hydrogen bonding : Validate using Olex2 or WinGX/ORTEP for ellipsoid visualization .
Q. How do intermolecular interactions (e.g., hydrogen bonding) influence crystal packing, and how can graph set analysis clarify this?
- Graph Set Analysis : Apply Etter’s rules to classify H-bond motifs (e.g., R₂²(8) for dimeric rings). For this compound:
- Primary interactions : N-H⋯O (benzodioxole) with D ≈ 2.8 Å, θ ≈ 160°.
- Secondary interactions : C-H⋯π (cyclohexane-to-aromatic) .
- Impact on Solubility : Strong H-bond networks correlate with low aqueous solubility, guiding formulation strategies.
Q. How can contradictory results in biological activity assays (e.g., varying IC50 values) be systematically addressed?
- Troubleshooting Framework :
Assay reproducibility : Repeat under standardized conditions (fixed DMSO concentration, cell passage number).
Metabolic interference : Test with CYP450 inhibitors (e.g., ketoconazole) to rule out enzyme-mediated false negatives.
Structural analogs : Compare SAR trends; e.g., methyl group position on cyclohexane affects logP and membrane permeability .
Methodological Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
